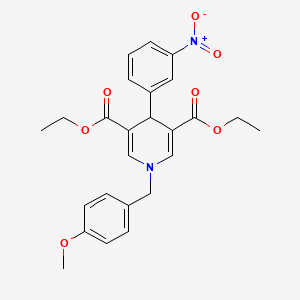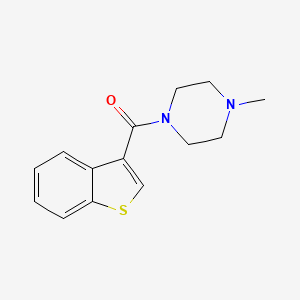![molecular formula C23H23BrN2O3S B3537240 N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3537240.png)
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as BMS-345541, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the nuclear factor kappa B (NF-κB) pathway, which is involved in various cellular processes such as inflammation, immunity, and apoptosis. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide inhibits the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates gene expression. By inhibiting the IKK complex, N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide prevents the phosphorylation and degradation of IκB proteins, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In animal models of inflammatory disorders, N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to reduce inflammation and tissue damage, as well as improve joint function and skin lesions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is its specificity for the IKK complex, which allows for the selective inhibition of the NF-κB pathway without affecting other signaling pathways. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other anticancer drugs. Another direction is to explore its potential applications in other inflammatory disorders, such as inflammatory bowel disease and multiple sclerosis. Additionally, further studies are needed to optimize its pharmacokinetic properties and minimize its potential toxicity.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various diseases, including cancer and inflammatory disorders. In cancer, N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. Inflammatory disorders such as rheumatoid arthritis and psoriasis are also associated with the activation of the NF-κB pathway, and N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been shown to reduce inflammation in animal models of these diseases.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-16-6-4-5-7-19(16)15-26(30(3,28)29)21-11-8-18(9-12-21)23(27)25-20-10-13-22(24)17(2)14-20/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLODQNDUDIORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(dipropylamino)sulfonyl]phenyl}-2-ethylbutanamide](/img/structure/B3537180.png)
![4-[4-(3-bromo-5-ethoxy-4-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B3537190.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B3537193.png)
![methyl 3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-4-methylbenzoate](/img/structure/B3537202.png)
![N-(3-chloro-4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B3537218.png)
![5-bromo-2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3537224.png)
![methyl 4-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3537225.png)
![N-(4-{5-[(2-cyanobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)-4-fluorobenzamide](/img/structure/B3537233.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3537245.png)
![N,N-dimethyl-4-(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)aniline](/img/structure/B3537251.png)

![2-imino-10-methyl-1-(2-phenylethyl)-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B3537267.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B3537270.png)
